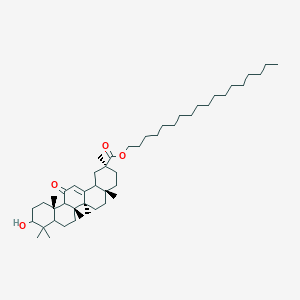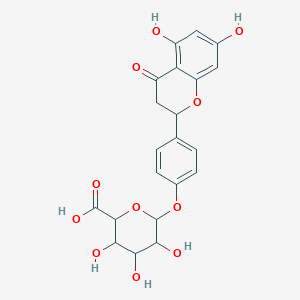
Naringenin-4'-o-beta-d-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naringenin-4’-o-beta-d-glucuronide is a metabolite of the flavonoid naringin. It is known for its inhibitory effect on the human cytochrome P450 isoform CYP1A2 . This compound is a glucuronide conjugate of naringenin, which is a flavanone found in citrus fruits like grapefruit and oranges. Naringenin-4’-o-beta-d-glucuronide has gained attention due to its potential therapeutic applications and its role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naringenin-4’-o-beta-d-glucuronide typically involves the glucuronidation of naringenin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferases (UGTs) which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to naringenin . Chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of Naringenin-4’-o-beta-d-glucuronide may involve large-scale enzymatic processes due to their specificity and efficiency. The use of recombinant UGTs in bioreactors can facilitate the production of this compound in significant quantities .
化学反应分析
Types of Reactions
Naringenin-4’-o-beta-d-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
科学研究应用
Naringenin-4’-o-beta-d-glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving flavonoid metabolism and glucuronidation.
Biology: It serves as a tool to study the inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2.
作用机制
Naringenin-4’-o-beta-d-glucuronide exerts its effects primarily through the inhibition of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can modulate the metabolism of various endogenous and exogenous compounds, affecting their bioavailability and activity . The compound interacts with the active site of the enzyme, preventing the binding and metabolism of substrates .
相似化合物的比较
Similar Compounds
Naringin: The parent compound of Naringenin-4’-o-beta-d-glucuronide, found in citrus fruits.
Naringenin: The aglycone form of naringin, which undergoes glucuronidation to form Naringenin-4’-o-beta-d-glucuronide.
Hesperidin: Another flavonoid glycoside found in citrus fruits with similar antioxidant properties.
Uniqueness
Naringenin-4’-o-beta-d-glucuronide is unique due to its specific inhibitory effect on CYP1A2, which is not as pronounced in its parent compounds, naringin and naringenin . This makes it particularly valuable in studies related to drug metabolism and interactions.
属性
分子式 |
C21H20O11 |
|---|---|
分子量 |
448.4 g/mol |
IUPAC 名称 |
6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O11/c22-9-5-11(23)15-12(24)7-13(31-14(15)6-9)8-1-3-10(4-2-8)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29) |
InChI 键 |
DFIUUCDSSKATFP-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[(R)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14783163.png)
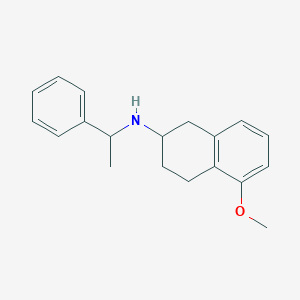
![7,7-didodecyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14783172.png)
![6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B14783173.png)
![2-Amino-7-(pyridin-3-ylmethyl)-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14783177.png)
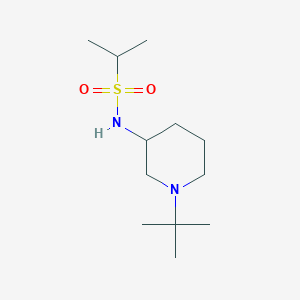
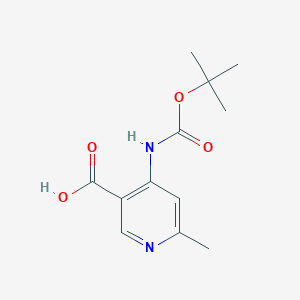
![Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14783193.png)
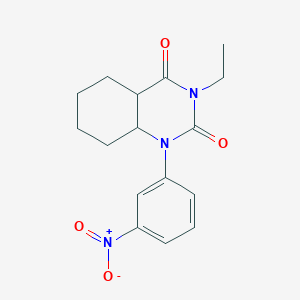
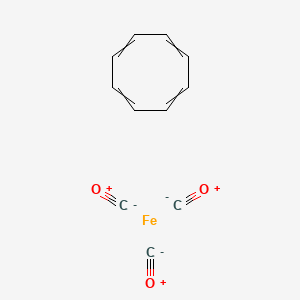
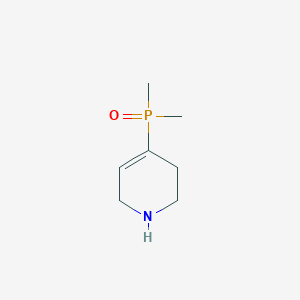
![Tert-butyl (4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)phenyl)carbamate](/img/structure/B14783231.png)
![(4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid](/img/structure/B14783243.png)
